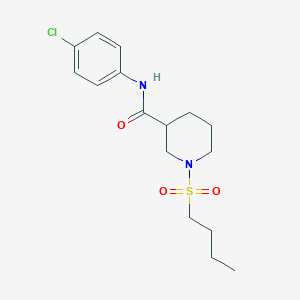![molecular formula C16H12N4O3 B5362701 4-{[4-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid](/img/structure/B5362701.png)
4-{[4-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[4-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid, commonly known as TBB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. TBB is a benzoyl-aminobenzoic acid derivative that has been synthesized for various purposes, including as a protein kinase CK2 inhibitor.
Mecanismo De Acción
The mechanism of action of TBB involves the inhibition of protein kinase CK2. TBB binds to the ATP-binding site of protein kinase CK2, preventing the phosphorylation of downstream targets. This leads to the suppression of cell growth and proliferation, as well as the modulation of other cellular processes.
Biochemical and Physiological Effects
TBB has been shown to have various biochemical and physiological effects. In vitro studies have shown that TBB inhibits the growth and proliferation of cancer cells, including breast cancer, prostate cancer, and leukemia cells. TBB has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that TBB can regulate circadian rhythms by modulating the expression of clock genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TBB has several advantages for lab experiments, including its high potency and selectivity for protein kinase CK2. TBB has also been shown to have low toxicity in vitro and in vivo. However, TBB has some limitations, including its poor solubility in water and its potential off-target effects. Researchers should be cautious when interpreting the results of experiments using TBB and should use appropriate controls to ensure the specificity of the effects observed.
Direcciones Futuras
There are several future directions for the use of TBB in scientific research. One area of interest is the development of TBB analogs with improved pharmacokinetic properties and selectivity for protein kinase CK2. Another area of interest is the use of TBB in combination with other agents to enhance its efficacy in cancer treatment. Additionally, TBB could be used as a tool to study the role of protein kinase CK2 in various cellular processes, including cell signaling and metabolism.
Métodos De Síntesis
The synthesis of TBB involves a series of chemical reactions, starting with the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoic acid. The next step involves the reaction of 4-chlorobenzoic acid with 4-(4H-1,2,4-triazol-4-yl)benzoyl chloride in the presence of triethylamine to form TBB. This method has been optimized to increase the yield of TBB and reduce the use of toxic reagents.
Aplicaciones Científicas De Investigación
TBB has been widely used in scientific research as a protein kinase CK2 inhibitor. Protein kinase CK2 is an important enzyme that regulates various cellular processes, including cell growth, differentiation, and apoptosis. TBB has been shown to inhibit the activity of protein kinase CK2, leading to the suppression of cancer cell growth and proliferation. TBB has also been used in studies related to the regulation of circadian rhythms and the modulation of the immune response.
Propiedades
IUPAC Name |
4-[[4-(1,2,4-triazol-4-yl)benzoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3/c21-15(19-13-5-1-12(2-6-13)16(22)23)11-3-7-14(8-4-11)20-9-17-18-10-20/h1-10H,(H,19,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISYONKLRQTDLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)C2=CC=C(C=C2)N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-ethyl-2-[(1-piperidinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5362627.png)
![4-({1-[4-(aminosulfonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5362632.png)
![1,3,7-trimethyl-8-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5362648.png)
![9-methoxy-7-oxo-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)-1,2,3,4,5,7-hexahydropyrido[1,2-d][1,4]diazepine-10-carboxamide](/img/structure/B5362658.png)
![N'-{1-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]ethylidene}-2-hydroxybenzohydrazide](/img/structure/B5362665.png)
![3-[(dimethylamino)methyl]-1-(4-propylbenzoyl)-3-piperidinol](/img/structure/B5362667.png)
![3-[4-(allyloxy)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5362669.png)
![4-benzyl-1-[(5-cyclopropylisoxazol-3-yl)carbonyl]-3-ethyl-1,4-diazepan-5-one](/img/structure/B5362677.png)


![2-{[2-(1-azepanyl)-2-oxoethyl]thio}-1-ethyl-1H-benzimidazole](/img/structure/B5362707.png)
![2-(4-fluorophenyl)-4-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]morpholine](/img/structure/B5362715.png)
![5-{[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5362723.png)
